1,3,4-Oxadiazol-2-amine, 5-((2,5-dichlorophenoxy)methyl)-N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a dichlorophenoxy group attached to a methyl group, which is further connected to an oxadiazole ring substituted with an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common method starts with the preparation of 2,5-dichlorophenol, which can be synthesized from p-dichlorobenzene through a series of reactions including Friedel-Crafts acylation, Baeyer-Villiger oxidation, and hydrolysis . The 2,5-dichlorophenol is then reacted with chloromethyl methyl ether to form 2,5-dichlorophenoxy methyl chloride. This intermediate is further reacted with N-ethyl-1,3,4-oxadiazol-2-amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors may trigger apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,5-Dichlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)-2-furamide
- 5-[(2,5-Dichlorophenoxy)methyl]-N-isopropyl-2-furamide
Uniqueness
5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern and the presence of the oxadiazole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
1,3,4-Oxadiazoles are a class of heterocyclic compounds that have gained attention due to their diverse biological activities. The compound 1,3,4-Oxadiazol-2-amine, 5-((2,5-dichlorophenoxy)methyl)-N-ethyl- has been studied for its potential therapeutic applications, particularly in anticancer and antimicrobial fields. This article presents an overview of the biological activities of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 1,3,4-Oxadiazol-2-amine, 5-((2,5-dichlorophenoxy)methyl)-N-ethyl- is characterized by the presence of an oxadiazole ring substituted with a dichlorophenoxy group and an ethyl amine moiety. Its molecular formula is C16H13Cl2N3O3, with a molecular weight of approximately 364.20 g/mol .
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines:
Cell Line | IC50 (µM) | Growth Inhibition (%) |
---|---|---|
PC-3 (Prostate) | 0.67 | 95.70 |
HCT-116 (Colon) | 0.80 | 94.50 |
ACHN (Renal) | 0.87 | 93.20 |
These findings indicate that the compound effectively inhibits cancer cell proliferation at low concentrations .
Antimicrobial Activity
The oxadiazole derivatives have also been investigated for their antimicrobial properties. The compound demonstrated activity against a range of bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These results suggest that the compound possesses significant antibacterial activity compared to standard antibiotics .
The proposed mechanisms behind the biological activities of oxadiazole derivatives include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.
- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Case Studies
- Anticancer Efficacy in Preclinical Models : A study conducted on mice bearing tumor xenografts treated with the oxadiazole derivative showed a significant reduction in tumor size compared to control groups.
- Clinical Trials for Antimicrobial Properties : A phase II clinical trial evaluating the efficacy of related oxadiazole compounds against drug-resistant bacterial infections reported promising results with minimal side effects .
Properties
CAS No. |
40056-70-0 |
---|---|
Molecular Formula |
C11H11Cl2N3O2 |
Molecular Weight |
288.13 g/mol |
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]-N-ethyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-2-14-11-16-15-10(18-11)6-17-9-5-7(12)3-4-8(9)13/h3-5H,2,6H2,1H3,(H,14,16) |
InChI Key |
QESFBFZETJDDBC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN=C(O1)COC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.